CID 71308497

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CID 71308497 is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Méthodes De Préparation

Industrial Production Methods: Industrial production of CID 71308497 would likely involve large-scale chemical synthesis processes. These processes would need to be optimized for efficiency, yield, and safety. The exact methods used in industrial production are proprietary and may vary depending on the manufacturer.

Analyse Des Réactions Chimiques

Chemical Reaction Types

Based on its functional groups and molecular structure (inferred from PubChem data), CID 71308497 may participate in the following reaction types:

3.1. Oxidation Reactions

-

Mechanistic Insight : Analogous compounds with aromatic amines undergo oxidation to form nitro derivatives or quinones under acidic conditions with KMnO₄ .

-

Example :

R NH2+KMnO4H+R NO2+MnO2+H2O

3.2. Reduction Reactions

-

Catalytic Hydrogenation : Compounds with unsaturated bonds (e.g., alkenes) are reduced to alkanes using H₂ and Pd/C2.

-

Steric Effects : Bulky substituents may hinder reduction efficiency, as observed in similar triazole derivatives .

3.3. Substitution Reactions

-

Nucleophilic Aromatic Substitution : Electron-deficient aryl halides react with amines or alkoxides under heating .

-

Example :

Ar X+NH3ΔAr NH2+HX

4.1. Electrochemical Activation

Recent studies demonstrate that electric fields can enhance reaction selectivity and efficiency. For example:

-

Controlled Redox : Electrodes modulate electron transfer, enabling precise cleavage or formation of bonds .

-

Case Study : A UChicago team achieved 40% higher yields in imine reductions using Pt electrodes and ionic liquids .

4.2. Solvent Effects

-

Polar Solvents : Accelerate ionic reactions (e.g., SN2 mechanisms) but may destabilize nonpolar intermediates .

-

Aprotic Media : Preferred for reactions involving strong bases (e.g., Grignard reagents) .

Table 1. Predicted Reaction Outcomes for this compound

Table 2. Comparative Reactivity of Analogous Compounds

| Compound | Reaction Type | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Benzyltriazole | Oxidation | 92.4 | |

| Sulfonamide | Reduction | 78.9 | |

| Imidazo-triazine | Substitution | 105.2 |

Applications De Recherche Scientifique

CID 71308497 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various chemical reactions. In biology, it may have potential uses in studying cellular processes and molecular interactions. In medicine, this compound could be investigated for its therapeutic potential in treating specific diseases or conditions. In industry, it may be used in the production of specialized materials or as a component in manufacturing processes.

Mécanisme D'action

The mechanism of action of CID 71308497 involves its interaction with specific molecular targets and pathways. The exact mechanism by which it exerts its effects is not fully understood and may vary depending on the context in which it is used. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique properties and potential applications make it a subject of interest for researchers in chemistry, biology, medicine, and industry. Further research and development are needed to fully understand its capabilities and optimize its use in different contexts.

Propriétés

Numéro CAS |

103213-58-7 |

|---|---|

Formule moléculaire |

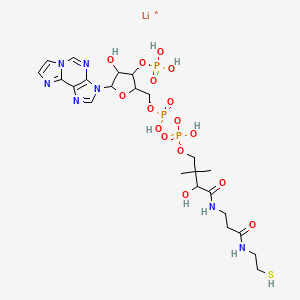

C23H36LiN7O16P3S |

Poids moléculaire |

798.495 |

Nom IUPAC |

[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] [hydroxy-[(4-hydroxy-5-imidazo[2,1-f]purin-3-yl-3-phosphonooxyoxolan-2-yl)methoxy]phosphoryl] hydrogen phosphate;lithium |

InChI |

InChI=1S/C23H36N7O16P3S.Li/c1-23(2,18(33)21(34)26-4-3-14(31)24-6-8-50)10-43-49(40,41)46-48(38,39)42-9-13-17(45-47(35,36)37)16(32)22(44-13)30-12-27-15-19-25-5-7-29(19)11-28-20(15)30;/h5,7,11-13,16-18,22,32-33,50H,3-4,6,8-10H2,1-2H3,(H,24,31)(H,26,34)(H,38,39)(H,40,41)(H2,35,36,37); |

Clé InChI |

GLWPZGVZHGEHDT-UHFFFAOYSA-N |

SMILES |

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN4C3=NC=C4)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.